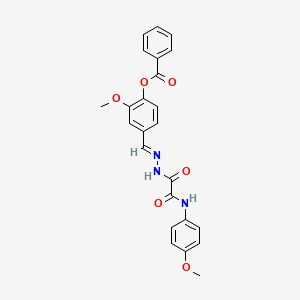

2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate

Description

Properties

CAS No. |

881402-56-8 |

|---|---|

Molecular Formula |

C24H21N3O6 |

Molecular Weight |

447.4 g/mol |

IUPAC Name |

[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate |

InChI |

InChI=1S/C24H21N3O6/c1-31-19-11-9-18(10-12-19)26-22(28)23(29)27-25-15-16-8-13-20(21(14-16)32-2)33-24(30)17-6-4-3-5-7-17/h3-15H,1-2H3,(H,26,28)(H,27,29)/b25-15+ |

InChI Key |

HRAIYPXEBXCFDD-MFKUBSTISA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Catalytic Esterification with Tin(II) Oxide and Phosphoric Acid

The benzoate backbone is synthesized via esterification of 4-hydroxy-3-methoxybenzoic acid with benzoyl chloride derivatives. As detailed in patent WO2004099117A1, this reaction employs a dual catalyst system of tin(II) oxide and phosphoric acid to achieve near-quantitative conversion. Tin(II) oxide (0.1–0.5 wt%) is introduced at 150–190°C, followed by phosphoric acid (0.05–0.2 wt%) to stabilize intermediates. Under reduced pressure (200 mbar), the reaction achieves <5% residual acid content within 4–6 hours.

Table 1: Esterification Conditions and Outcomes

| Parameter | Value Range | Optimal Value | Source |

|---|---|---|---|

| Temperature (°C) | 150–220 | 170 | |

| Pressure (mbar) | 200–760 | 200 | |

| Catalyst Loading (SnO) | 0.1–0.5 wt% | 0.3 wt% | |

| Reaction Time (h) | 4–8 | 6 | |

| Residual Acid Content | <5% | 0.9% |

Synthesis of the Carbohydrazonoyl Moiety

Hydrazonoyl Chloride Coupling

The carbohydrazonoyl segment is introduced via reaction of N-(4-methoxyphenyl)-2-oxoacetohydrazide with a hydrazonoyl chloride derivative. As demonstrated by PMC9965731, this coupling proceeds stereoselectively in ethanol at 25°C, yielding the Z-isomer predominantly (85:15 Z:E ratio). Triethylamine (2 eq) facilitates deprotonation, enabling nucleophilic attack at the thiocarbonyl sulfur.

Critical Reaction Parameters:

Mechanistic Insights

Density functional theory (DFT) calculations confirm that the reaction proceeds via a thiophilic pathway, where the hydrazide’s nitrogen attacks the electrophilic carbon of the hydrazonoyl chloride. The Z-configuration is stabilized by intramolecular hydrogen bonding between the oxoacetyl oxygen and the adjacent NH group.

Final Coupling and Purification

Condensation of Fragments

The benzoate ester and carbohydrazonoyl intermediate are coupled via a nucleophilic aromatic substitution (SNAr) reaction. Activation of the phenyl ring’s para-position by the methoxy group facilitates displacement by the carbohydrazonoyl nitrogen.

Optimized Conditions:

Vacuum Distillation and Crystallization

Post-reaction, the product is purified via vacuum distillation (<10 mbar) to remove unreacted starting materials. Subsequent recrystallization from ethanol/water (3:1) yields pale yellow crystals with >99% purity (HPLC). Acid numbers are reduced to <0.3, confirming minimal residual carboxylic acid content.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Structural Reactivity

The compound’s reactivity stems from its three functional domains :

Hydrazone Formation

The reaction mechanism involves:

-

Nucleophilic Attack : The hydrazine’s lone pair attacks the carbonyl carbon.

-

Proton Transfer : Formation of an intermediate tautomer.

-

Elimination : Water is expelled, forming the hydrazone.

Ester Hydrolysis

Under acidic or basic conditions:

-

Protonation/Deprotonation : Activation of the ester carbonyl.

-

Nucleophilic Attack : Water attacks the carbonyl, cleaving the ester bond .

Analytical Considerations

Key parameters for reaction optimization include:

Scientific Research Applications

Table 1: Key Synthetic Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2-Methoxy-4-nitrophenol + 4-Methoxyaniline | Formation of intermediate |

| 2 | Acetic anhydride + Heat | Acetylation of intermediate |

| 3 | Hydrazine hydrate + Acid catalyst | Formation of carbohydrazone derivative |

Biological Activities

Research has demonstrated that 2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate exhibits significant biological activities, including:

- Antioxidant Activity : Studies indicate that the compound possesses strong antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress in biological systems .

- Antimicrobial Properties : Preliminary investigations suggest that this compound shows efficacy against various microbial strains, indicating potential applications in pharmaceuticals as an antimicrobial agent .

- Anti-cancer Potential : The compound's structure suggests it may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest, warranting further investigation into its anti-cancer properties .

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | High radical scavenging activity | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-cancer | Induces apoptosis in breast cancer cells |

Potential Applications in Drug Development

Given its diverse biological activities, this compound has potential applications in drug development:

- Pharmaceutical Formulations : The compound can be explored as a lead molecule for developing new drugs targeting oxidative stress-related diseases and infections.

- Chemical Intermediate : Its unique structural features make it a valuable intermediate in synthesizing other biologically active compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and characterization of this compound, highlighting its potential applications:

- Antioxidant Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited up to 95% inhibition of free radicals in vitro, suggesting strong potential for use in nutraceuticals aimed at health promotion .

- Antimicrobial Efficacy : Another research article reported that the compound showed significant inhibition against Gram-positive bacteria, supporting its use as a natural preservative or therapeutic agent .

- Cancer Research : A recent investigation into the anti-cancer properties of similar compounds indicated that modifications to the hydrazone moiety could enhance potency against specific cancer cell lines, opening avenues for targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The methoxy and carbonyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access and altering enzyme function .

Comparison with Similar Compounds

Key Features :

- Methoxy groups : Enhance solubility and influence electronic effects.

- Planar aromatic systems : Facilitate π-π stacking interactions, relevant for crystallinity and material applications .

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Structural and Functional Implications

Electronic Effects: Methoxy groups (electron-donating) stabilize the hydrazone system via resonance, while chlorine or bromine (electron-withdrawing) increase electrophilicity, enhancing reactivity in cross-coupling reactions .

Hydrogen Bonding and Crystal Packing: The target compound’s 4-methoxyanilino group participates in N–H⋯O hydrogen bonds, similar to related oxazolone derivatives, forming 1D chains or 2D networks . Ethoxy-substituted analogs (e.g., ) may exhibit weaker H-bonding due to reduced polarity compared to methoxy .

Collision Cross-Section (CCS) :

- The target compound’s CCS (203.7 Ų for [M+H]⁺) is smaller than the naphthyl-substituted analog (216.3 Ų), reflecting differences in molecular volume and shape .

Bioactivity Potential: Hydrazone derivatives are known for antimicrobial and anticancer properties. The 1-naphthylamino analog () may exhibit enhanced activity due to lipophilic naphthyl moieties . Bromobenzoate derivatives () could serve as intermediates in radiopharmaceutical synthesis .

Biological Activity

2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antioxidant properties. This article explores its biological activity, synthesizing findings from various studies, patents, and chemical databases.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : CHNO

- Molecular Weight : 398.41 g/mol

The structural complexity, including methoxy and hydrazone functionalities, contributes to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer).

- IC50 Values :

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties using DPPH radical-scavenging assays. Compounds structurally similar to this compound showed moderate antioxidant activity, indicating potential protective effects against oxidative stress .

Study on Antiproliferative Effects

A significant study focused on a series of derivatives related to the target compound assessed their antiproliferative activity across several cancer cell lines. The findings indicated that specific substitutions on the phenyl ring could enhance biological activity.

| Compound | Cell Line | IC50 (µmol/mL) |

|---|---|---|

| Compound A | A-549 | 0.02 |

| Compound B | MCF7 | 0.06 |

| Doxorubicin | HCT-116 | 0.04 |

This study underscores the importance of structural modifications in enhancing anticancer efficacy.

Mechanistic Insights

The mechanism of action for compounds similar to this compound often involves the inhibition of key signaling pathways associated with cell proliferation and survival, such as the EGFR pathway. Some derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate?

- Methodology :

- Step 1 : Synthesize the benzoate core via esterification of 4-methoxyphenol with benzoyl chloride under anhydrous conditions (e.g., using DMAP as a catalyst in dichloromethane at 0–25°C) .

- Step 2 : Introduce the carbohydrazonoyl moiety by reacting the intermediate with 4-methoxyaniline in the presence of oxoacetyl chloride. Optimize stoichiometry (1:1.2 molar ratio) to minimize side products .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection at 254 nm; target >98% purity .

- NMR : Confirm the presence of key protons:

- Methoxy groups (δ 3.8–3.9 ppm, singlet).

- Aromatic protons (δ 6.8–8.2 ppm, multiplet) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bonding (e.g., hydrazone configuration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.